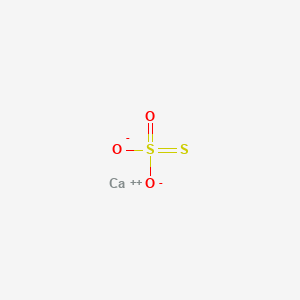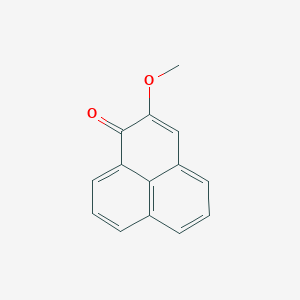
Cannabidiol-3-monomethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabidiol monomethyl ether is a derivative of cannabidiol, a prominent non-psychotropic compound found in Cannabis sativa. This compound is characterized by the presence of a methoxy group attached to the cannabidiol structure, which modifies its chemical and biological properties .
Aplicaciones Científicas De Investigación
Cannabidiol monomethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cannabinoids and related compounds.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cannabidiol monomethyl ether typically involves the methylation of cannabidiol. This can be achieved through the reaction of cannabidiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of cannabidiol monomethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Cannabidiol monomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism of action of cannabidiol monomethyl ether involves its interaction with several molecular targets:
Receptors: It binds to cannabinoid receptors (CB1 and CB2), serotonin receptors (5-HT1A), and transient receptor potential channels (TRPV1).
Pathways: The compound modulates signaling pathways related to inflammation, pain, and neuroprotection. .
Similar Compounds:
Cannabidiol: The parent compound, which lacks the methoxy group.
Cannabigerol monomethyl ether: Another monomethyl ether derivative with different biological properties.
Δ9-Tetrahydrocannabinol monomethyl ether: A psychoactive monomethyl ether derivative
Uniqueness: Cannabidiol monomethyl ether is unique due to its specific chemical structure, which imparts distinct biological activities compared to other cannabinoids. Its non-psychotropic nature and potential therapeutic benefits make it a valuable compound for research and development .
Propiedades
Número CAS |
1972-05-0 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
Clave InChI |
IPGGELGANIXRSX-RBUKOAKNSA-N |
SMILES isomérico |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
Sinónimos |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





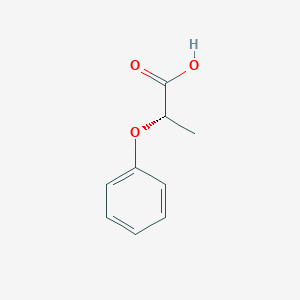
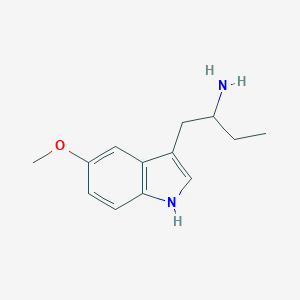
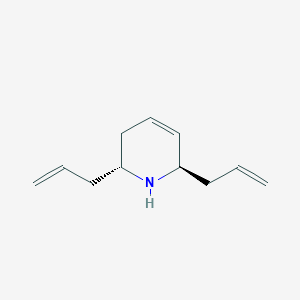
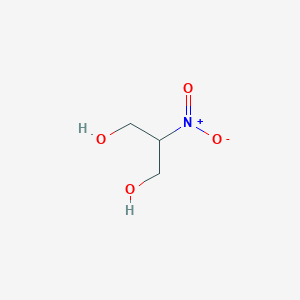


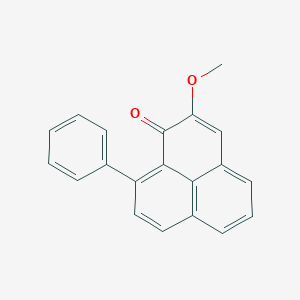

![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

